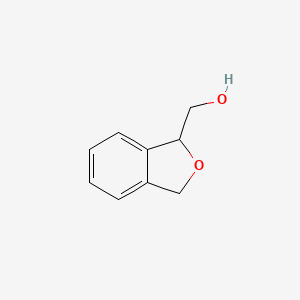

1,3-Dihydro-2-benzofuran-1-ylmethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1,3-dihydro-2-benzofuran-1-ylmethanol |

InChI |

InChI=1S/C9H10O2/c10-5-9-8-4-2-1-3-7(8)6-11-9/h1-4,9-10H,5-6H2 |

InChI Key |

OKTWLGWQEYGNBA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(O1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dihydro 2 Benzofuran 1 Ylmethanol and Analogues

Strategies for the Construction of the Dihydrobenzofuran Core

The assembly of the dihydrobenzofuran scaffold is pivotal for accessing a large family of related chemical entities. nih.gov Methodologies generally focus on the formation of the crucial C-O or C-C bond that closes the five-membered furan (B31954) ring onto the benzene (B151609) core. These strategies are diverse, ranging from classic acid-catalyzed reactions to sophisticated transition metal-catalyzed cascade processes.

Cyclization Reactions for Dihydrobenzofuran Ring Formation

The intramolecular oxa-Michael addition is a powerful and direct method for forming the dihydrobenzofuran ring. This reaction involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated carbonyl system. A significant advantage of this approach is the potential for high stereocontrol, making it a valuable tool for asymmetric synthesis. nih.gov

These reactions are often challenging due to the lower nucleophilicity of alcohol nucleophiles compared to their carbon or nitrogen counterparts. nih.gov However, the development of advanced catalyst systems has overcome many of these limitations. Organocatalysts, such as bifunctional aminoboronic acids and cinchona alkaloid-derived squaramides, have been shown to facilitate these reactions with high yields and excellent enantioselectivity (ee). organic-chemistry.orgnih.gov For instance, a bifunctional iminophosphorane (BIMP) catalyst has been demonstrated to promote the cyclization of various alcohol pronucleophiles onto low-electrophilicity Michael acceptors, achieving excellent yields and enantiomeric ratios. nih.gov

Table 1: Examples of Catalyzed Intramolecular Oxa-Michael Reactions

| Catalyst/Promoter | Substrate Type | Conditions | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Bifunctional aminoboronic acid | α,β-unsaturated carboxylic acids | Not specified | High | Up to 96% |

| Cinchona squaramide | Enones with benzylic alcohols | Not specified | Excellent | High |

| Bifunctional iminophosphorane (BIMP) | Alcohols with α,β-unsaturated esters | 1 day reaction time | Up to 99% | Up to 99.5:0.5 er |

Reductive cyclization cascades offer a streamlined approach to constructing complex molecular architectures from simple precursors in a single operation. While specific examples for 2,3-dihydrobenzofurans are less common in recent literature, related structures like dihydroisobenzofurans have been synthesized using this methodology. A ligand-free, cobalt-catalyzed chemoselective reductive cyclization of enone-tethered aldehydes using isopropanol as a hydrogen surrogate has been reported. The selectivity of this cascade can be directed towards the oxa-Michael pathway to produce the desired heterocyclic core. This highlights the potential of reductive cascades, which often involve a sequence of reduction followed by cyclization, in the synthesis of various benzofuran (B130515) isomers.

Gold catalysis has emerged as a particularly effective tool for activating π-systems like alkenes and alkynes, enabling a variety of powerful cyclization reactions under mild conditions. nih.gov Gold-catalyzed cascades are especially useful as they can rapidly build molecular complexity from simple starting materials. core.ac.uk

Several distinct gold-catalyzed strategies for dihydrobenzofuran synthesis have been developed:

Intermolecular [2+3] Cyclo-coupling: A formal [2+3] cyclo-coupling of 1,3-enynes with phenols, catalyzed by gold, has been developed to prepare dihydrobenzofuran derivatives. rsc.org This method achieves a highly ortho-selective functionalization of the phenol. rsc.org

Migratory Cyclization: Electron-rich benzyl ethers of 2-ethynylaryl phenols can undergo an intramolecular carboalkoxylation reaction catalyzed by a digold(I)–NHC complex, proceeding via a migratory cyclization to yield 2,3-disubstituted benzofurans. rsc.org

Domino Reactions: Gold(I) catalysts can initiate complex domino reactions. For instance, a cascade involving two regioselective cyclizations (a 5-endo-dig and an 8-endo-dig) followed by a fragmentation and a hetero Diels-Alder reaction has been used to synthesize complex furopyran systems, demonstrating the power of gold to orchestrate multi-step transformations. nih.gov

Table 2: Gold-Catalyzed Approaches to Benzofuran and Dihydrobenzofuran Scaffolds

| Catalyst System | Precursor Type | Reaction Type | Key Features |

|---|---|---|---|

| Gold catalyst with 2,6-dichloropyridine N-oxide | 1,3-enynes and phenols | Intermolecular [2+3] cyclo-coupling | High ortho-selectivity |

| Digold(I)–NHC complex | 2-ethynylaryl benzyl ethers | Migratory cyclization | Low catalyst loading |

| Gold(I)-NHC complex | Tetrahydropyranyl ethers of 2-alkynylphenols | Cyclization | Forms benzofurans efficiently |

Acid-catalyzed cyclization represents a more traditional yet effective method for constructing the benzofuran ring. researchgate.net These reactions typically involve the protonation of a precursor to generate a reactive intermediate, such as an oxonium ion, which then undergoes intramolecular electrophilic attack by the aromatic ring. wuxibiology.com

Polyphosphoric acid (PPA) is a commonly used reagent for catalyzing the cyclization of acetal precursors to form the benzofuran core. wuxibiology.com The mechanism involves protonation of the acetal, elimination of methanol to form an oxonium ion, and subsequent nucleophilic addition by the phenyl ring. wuxibiology.com Brønsted acids, such as trifluoromethanesulfonic acid, have also proven to be highly efficient for promoting intramolecular oxa-Michael additions, particularly under solvent-free and microwave irradiation conditions, which offers an environmentally benign procedure with short reaction times. semanticscholar.org

Precursor Design and Synthesis for Dihydrobenzofuran Rings

The success of any cyclization strategy is fundamentally dependent on the rational design and synthesis of the appropriate precursor. The precursor must contain a phenolic hydroxyl group (or a derivative) and a suitably positioned reactive moiety that can participate in the ring-closing reaction.

Common precursor designs include:

Ortho-alkenyl Phenols: Phenols bearing an allyl or other alkenyl group at the ortho position are common precursors for various transition-metal-catalyzed or radical cyclizations.

Aryl Ethers: Aryl allyl ethers and related structures are precursors for reactions like the Claisen rearrangement followed by cyclization. Alkyl phenyl ethers can also be used in palladium-catalyzed C–H activation/coupling reactions to form the dihydrobenzofuran ring. nih.gov

Phenols with Tethered Michael Acceptors: For intramolecular oxa-Michael reactions, precursors are designed with a phenol nucleophile tethered to an α,β-unsaturated ketone, ester, or other electron-deficient alkene. These are often synthesized through aldol condensation or Wittig-type reactions.

Ortho-alkynyl Phenols: These precursors are particularly valuable for gold-catalyzed cyclizations, where the gold catalyst activates the alkyne for nucleophilic attack by the phenolic oxygen. nih.govrsc.org

N-Phenoxyacetamides: These substrates are designed for rhodium(III)-catalyzed syntheses, which proceed via C-H activation of the phenoxy group followed by coupling with partners like 1,3-dienes or propargyl carbonates. organic-chemistry.orgnih.gov

Diazo-Containing Phenolic Derivatives: Used in rhodium-catalyzed processes, these precursors generate carbene intermediates that can undergo intramolecular C-H insertion or react with other components in a cascade fashion to build the dihydrobenzofuran skeleton. nih.gov

The synthesis of these precursors often involves standard organic transformations such as etherification, olefination, and condensation reactions to assemble the required functionalities onto a phenolic base structure.

Utilization of Arylmagnesium Reagents

A significant advancement in the synthesis of the 1,3-dihydroisobenzofuran scaffold involves the use of functionalized arylmagnesium reagents. A noteworthy method allows for the preparation of arylmagnesium reagents that contain an ortho-chloromethyl group. These reagents have proven to be highly effective in the synthesis of various heterocyclic compounds, including isobenzofurans.

The generation of these organomagnesium compounds is typically achieved through an iodine-magnesium exchange reaction. This approach is valued for its mild reaction conditions and its tolerance of a wide range of functional groups. For instance, the reaction of 2-chloromethyl-1-iodobenzene derivatives with a Grignard reagent such as isopropylmagnesium bromide in a solvent like tetrahydrofuran (THF) at low temperatures efficiently produces the desired arylmagnesium species. This intermediate can then be reacted with a variety of aldehydes, leading to the formation of the 1,3-dihydroisobenzofuran ring system through a cyclization reaction. The versatility of this method allows for the synthesis of a diverse array of substituted isobenzofurans with a high degree of regioselectivity.

| Starting Material | Reagents | Product | Yield (%) |

| 2-chloromethyl-1-iodobenzene | 1. i-PrMgBr, THF, -10 °C; 2. R-CHO | 1-substituted-1,3-dihydroisobenzofuran | High |

| Substituted 2-chloromethyl-1-iodobenzene | 1. i-PrMgBr, THF, -30 °C; 2. R-CHO | Functionalized 1-substituted-1,3-dihydroisobenzofuran | Varies |

Benzotriazole-Mediated Synthetic Routes

Benzotriazole has established itself as a highly versatile synthetic auxiliary in organic chemistry. nih.govlupinepublishers.comindexcopernicus.com Its utility stems from its ability to be easily introduced into a molecule, activate it for a variety of transformations, and then be readily removed. nih.gov While direct applications of benzotriazole-mediated routes for the synthesis of 1,3-Dihydro-2-benzofuran-1-ylmethanol are not extensively documented, the known reactivity of benzotriazole derivatives allows for the postulation of viable synthetic pathways. lupinepublishers.comindexcopernicus.com

One potential strategy involves using benzotriazole as a leaving group to facilitate the crucial cyclization step. For example, a suitably substituted ortho-tolualdehyde derivative could be functionalized at the methyl group with benzotriazole. The resulting N-substituted benzotriazole could then serve as a reactive intermediate. Treatment with an organometallic reagent could lead to the addition to the aldehyde, followed by an intramolecular displacement of the benzotriazole moiety to form the dihydrobenzofuran ring. The versatility of benzotriazole in acylation and substitution reactions further expands its potential applications in the synthesis of precursors for this heterocyclic system. lupinepublishers.com

Introduction and Functionalization of the Methanol Moiety

Reductive Transformations of Carbonyl Precursors to Alcohol

The introduction of the methanol moiety at the 1-position of the 1,3-dihydro-2-benzofuran ring is commonly achieved through the reduction of a corresponding carbonyl precursor. Aldehydes and ketones at this position can be effectively reduced to the primary alcohol using standard metal hydride reducing agents. umass.edumasterorganicchemistry.com

Sodium borohydride (NaBH₄) is a frequently employed reagent for this transformation due to its selectivity and mild reaction conditions. umass.edumasterorganicchemistry.com It readily reduces aldehydes and ketones while typically not affecting other functional groups such as esters or amides that might be present in the molecule. masterorganicchemistry.comlibretexts.org The reaction is generally carried out in a protic solvent like methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and a subsequent workup with a mild acid protonates the resulting alkoxide to yield the desired alcohol. chemistrysteps.com For instance, the reduction of 1-formyl-1,3-dihydroisobenzofuran with sodium borohydride would directly yield this compound.

| Carbonyl Precursor | Reducing Agent | Solvent | Product |

| 1-Formyl-1,3-dihydroisobenzofuran | NaBH₄ | Methanol or Ethanol | This compound |

| 1-Keto-1,3-dihydroisobenzofuran derivative | NaBH₄ | Methanol or Ethanol | 1-substituted-1,3-dihydro-2-benzofuran-1-ylmethanol |

Selective Functionalization Reactions at the Methanol Position

The primary alcohol of the methanol group in this compound is amenable to a variety of selective functionalization reactions. These transformations allow for the synthesis of a wide range of analogues with modified properties.

Esterification: The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This equilibrium-controlled reaction is typically driven to completion by using an excess of one of the reactants or by removing the water that is formed. masterorganicchemistry.com

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is suitable for the preparation of a diverse range of ethers.

Enantioselective Synthesis of Chiral Dihydrobenzofuran-1-ylmethanols and Related Stereoisomers

Organocatalytic Asymmetric Synthesis

The development of enantioselective methods for the synthesis of chiral 1,3-dihydroisobenzofurans has been a significant area of research, with organocatalysis emerging as a powerful tool. nih.govresearchgate.net These methods allow for the synthesis of optically active products, which is of great importance in medicinal chemistry.

Cinchona alkaloid-based bifunctional organocatalysts, such as those incorporating a squaramide moiety, have been successfully employed in asymmetric intramolecular oxa-Michael reactions to construct the chiral dihydroisobenzofuran core. nih.govresearchgate.net In a typical reaction, an ortho-hydroxymethyl chalcone derivative undergoes a cyclization reaction catalyzed by a chiral amine-squaramide catalyst. This approach has been shown to produce 1,1-disubstituted-1,3-dihydroisobenzofurans in high yields and with excellent enantioselectivities (up to 98% ee). nih.gov The stereochemical outcome of the reaction can often be controlled by the choice of the catalyst enantiomer.

| Substrate | Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) |

| ortho-hydroxymethyl chalcone | Cinchona alkaloid-based amino-squaramide | Intramolecular oxa-Michael | 1,1-disubstituted-1,3-dihydroisobenzofuran | Up to 98% |

| o-alkoxyboronate containing chalcone | Cinchona alkaloid based squaramide | Enantioselective oxa-Michael | Enantioenriched 1-substituted 1,3-dihydroisobenzofurans | Not specified |

Metal-Catalyzed Asymmetric Transformations

The synthesis of chiral dihydrobenzofuran scaffolds, including analogues of this compound, frequently employs metal-catalyzed asymmetric reactions to establish stereocenters with high enantioselectivity. Transition metals like palladium (Pd), rhodium (Rh), and copper (Cu) are central to these strategies, utilizing chiral ligands to induce asymmetry.

One prominent approach involves the palladium-catalyzed enantioselective iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. organic-chemistry.org This method provides optically active 2,3-dihydrobenzofurans with an alkyl iodide group, demonstrating broad substrate scope under mild conditions. organic-chemistry.org Similarly, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent control over both regiochemistry and enantioselectivity. organic-chemistry.org

Rhodium catalysis has also proven effective. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes allows for the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral [3 + 2] annulation is noted for its chemoselectivity and has been demonstrated in an asymmetric fashion. organic-chemistry.org Furthermore, rhodium-catalyzed C-H insertion reactions of "donor/donor" carbenoids into ether substrates are used to form benzodihydrofurans both diastereo- and enantioselectively. researchgate.net These reactions benefit from the attenuated electrophilicity of the carbenoids, allowing them to proceed in the presence of Lewis basic solvents. researchgate.net

Sequential, dual-metal catalytic systems have also been developed. For instance, an enantioselective synthesis of 2,3-dihydrobenzofurans can be achieved through two consecutive C-H functionalization reactions: a rhodium-catalyzed enantioselective intermolecular C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov This sequential approach allows for the creation of highly functionalized products. nih.gov

| Catalyst/Metal System | Reaction Type | Key Features |

| Palladium/TY-Phos | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol; high functional group tolerance. organic-chemistry.org |

| Rhodium(III) | C-H Activation/Carbooxygenation | Redox-neutral [3 + 2] annulation; chemoselective. organic-chemistry.org |

| Rhodium(II) | C-H Insertion (Donor/Donor Carbenoids) | Diastereo- and enantioselective; tolerant of Lewis basic solvents. researchgate.net |

| Sequential Rh/Pd | C-H Insertion & C-O Cyclization | Sequential C-H functionalization for highly diverse structures. nih.gov |

Control of Stereochemistry through Reaction Design

Beyond the use of chiral catalysts, the inherent design of the reaction and the nature of the substrates play a crucial role in dictating the stereochemical outcome of dihydrobenzofuran synthesis. The control of stereochemistry is paramount, especially when multiple stereocenters are being formed.

Diastereoselectivity is often influenced by steric interactions during the cyclization step. In phosphorus(III)-mediated [4+1]-cycloadditions of o-quinone methides with 1,2-dicarbonyls, steric factors can influence both the yield and the diastereoselectivity in the formation of 2,2,3-substituted dihydrobenzofurans. cnr.it

Intramolecular reactions are a powerful tool for controlling stereochemistry. An enantioselective intramolecular oxa-Michael reaction of enones or α,β-unsaturated esters that contain benzylic alcohols can produce 1,3-dihydroisobenzofuran derivatives. organic-chemistry.org This reaction, facilitated by a cinchona squaramide-based organocatalyst, proceeds in excellent yields and with high enantioselectivities. organic-chemistry.org

The mechanism of the reaction itself can profoundly impact stereochemistry. For example, in [3+2] cycloaddition reactions, a stepwise mechanism may proceed through an unstable, non-ring intermediate. mdpi.com Rotation around single bonds in this intermediate before the final ring closure can affect the final stereochemistry of the product, potentially leading to mixtures of stereoisomers. mdpi.com Conversely, concerted mechanisms often offer higher levels of stereocontrol. The three-component [3+2] azomethine ylide cycloaddition to form spiro-pyrrolidine derivatives based on benzofuranone has been shown to produce products with a high diastereomeric ratio (>20:1), indicating excellent stereochemical control. mdpi.com

| Method | Stereochemical Control | Key Factor |

| Intramolecular oxa-Michael Reaction | Enantioselective | Cinchona squaramide-based organocatalyst. organic-chemistry.org |

| [4+1]-Annulation of o-quinone methides | Diastereoselective | Steric interactions during cyclization. cnr.it |

| [3+2] Azomethine Ylide Cycloaddition | Diastereoselective | Reaction mechanism and substrate design leading to high dr. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dihydro 2 Benzofuran 1 Ylmethanol

Reaction Pathways of the Dihydrobenzofuran Ring System

The dihydrobenzofuran core is a recurring motif in numerous natural products and bioactive molecules. Its reactivity is a subject of extensive research, leading to the development of novel synthetic methodologies for constructing complex polycyclic frameworks. Key reaction pathways involving this ring system include cycloadditions, electrophilic substitutions on the aromatic part, and skeletal rearrangements.

Dearomative cycloadditions are powerful strategies that disrupt the aromaticity of the benzofuran (B130515) system to construct C(sp³)-rich, three-dimensional molecular architectures. While the fully aromatic benzofuran is often the starting material for these reactions, the resulting products frequently contain the 2,3-dihydrobenzofuran (B1216630) core, highlighting the importance of this structural unit in complex molecule synthesis.

One significant pathway is the dearomative [3+2] cycloaddition. Research has shown that 2-nitrobenzofurans can react with various partners to yield polycyclic compounds incorporating the 2,3-dihydrobenzofuran skeleton. lumenlearning.comwikipedia.org For instance, an efficient N-triggered dearomative (3+2) cycloaddition between para-quinamines and 2-nitrobenzofurans has been developed, affording benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. lumenlearning.com The reaction proceeds under mild conditions, typically using a base like potassium carbonate in acetonitrile, and involves an initial aza-Michael reaction that leads to the dearomatization of the benzofuran ring. lumenlearning.com

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| para-Quinamine + 2-Nitrobenzofuran | K₂CO₃ | Acetonitrile | 65 | Benzofuro[3,2-b]indol-3-one | up to 98 |

| 2-Nitrobenzofuran + α-Imino γ-lactone | Chiral Copper Complex | Not specified | Not specified | Spirocyclic Butyrolactone–pyrrolidine–dihydrobenzofuran | High |

Another approach involves photochemical [2+2] cycloadditions. Visible light-mediated reactions between heterocycles like benzofurans and olefins can produce complex spirocyclic cores, demonstrating the utility of dearomatization in creating novel three-dimensional structures. rsc.org These reactions often employ a photosensitizer to facilitate the cycloaddition under mild conditions. rsc.org

The benzene (B151609) ring of the 1,3-dihydro-2-benzofuran system is susceptible to electrophilic aromatic substitution (SEAr). The ether oxygen atom in the adjacent dihydrofuran ring acts as an activating group, donating electron density to the aromatic system through resonance. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage (positions 4 and 6).

The stability of the cationic intermediate (the sigma complex or arenium ion) determines the regioselectivity. For dihydrobenzofuran, attack at the 4- and 6-positions allows for resonance stabilization of the positive charge by the lone pairs of the ether oxygen, making these positions more favorable for substitution compared to positions 5 and 7. The outcome between ortho and para substitution can be influenced by steric hindrance from the dihydrofuran ring and the specific reagents used. researchgate.net

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.

The reactivity of the aromatic ring can be influenced by strain in the fused ring system. Studies on related compounds like dibenzofuran have shown that strain in the bridging ring can affect the relative reactivity of different positions on the aromatic rings. masterorganicchemistry.com

The dihydrobenzofuran skeleton can be both a product of and a substrate for ring rearrangement reactions. These transformations are valuable for accessing different heterocyclic systems.

Ring-Contraction Reactions: Dihydrobenzofuran derivatives can be synthesized via the ring contraction of larger heterocyclic systems. For example, a Lewis acid-mediated ring contraction of dihydrobenzopyran derivatives has been shown to efficiently produce dihydrobenzofurans. nih.gov Similarly, base-mediated ring-contraction of certain 3-bromo-substituted pyran systems can yield the corresponding furan (B31954) or benzofuran derivatives. chemguide.co.uk These reactions often proceed through intermediates that facilitate the extrusion of a carbon atom or rearrangement of the ring structure to form the more thermodynamically stable five-membered ring.

Ring-Expansion Reactions: While less common, pathways that expand the dihydrofuran ring can be envisaged, often as part of a synthetic sequence. For instance, certain rhodium-catalyzed syntheses of 2,3-dihydrobenzofurans proceed through the ring-opening of highly reactive alkylidenecyclopropanes, which can be considered a formal [3+2] annulation or ring expansion of the cyclopropane moiety to form the five-membered dihydrofuran ring. nih.gov

Chemical Transformations at the Methanol Side Chain

The primary hydroxyl group of the methanol side chain in 1,3-dihydro-2-benzofuran-1-ylmethanol is a key site for chemical modification. Standard alcohol chemistry, including oxidation, esterification, and etherification, allows for the introduction of diverse functional groups at this position.

The primary alcohol can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (CH₂Cl₂). These conditions are generally effective at preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A classic reagent for this is potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in a mixture of sulfuric acid and water, often with heating under reflux to ensure the reaction goes to completion. Other modern methods, such as using a combination of sodium bromide (NaBr) and Selectfluor in an aqueous acetonitrile solution, can also achieve this transformation, often with good tolerance for other functional groups in the molecule. youtube.com The hydrogenation of benzofuran-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst directly yields 2,3-dihydro-1-benzofuran-2-carboxylic acid, indicating the stability of the final oxidized product.

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (1,3-Dihydro-2-benzofuran-1-yl)carbaldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room temperature |

| 1,3-Dihydro-2-benzofuran-1-carboxylic acid | Potassium dichromate(VI), H₂SO₄ | Aqueous solution, Heat under reflux |

| 1,3-Dihydro-2-benzofuran-1-carboxylic acid | NaBr, Selectfluor | 1:1 CH₃CN/H₂O, Room temperature |

The hydroxyl group serves as a nucleophile or can be converted into one, enabling the formation of esters and ethers, which can significantly alter the compound's physical and biological properties.

Esterification: Esters are readily formed by reacting this compound with a carboxylic acid or its more reactive derivatives (e.g., acyl chlorides, anhydrides). A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. youtube.com For more sensitive substrates, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction at room temperature.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound, being a primary alcohol, can be activated and subsequently displaced by a variety of nucleophiles. This reactivity is central to the functionalization of the molecule at the exocyclic methylene (B1212753) group. While direct displacement of the hydroxyl group is challenging due to its poor leaving group nature, its conversion to a better leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution.

Palladium-catalyzed Tsuji-Trost type reactions have been effectively employed for the nucleophilic substitution of related benzofuran-2-ylmethyl acetates with a range of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based nucleophiles. The success and efficiency of these reactions are highly dependent on the choice of the catalytic system. For instance, nitrogen-based nucleophiles often react favorably in the presence of a Pd2(dba)3/dppf catalytic system, whereas sulfur, oxygen, and carbon nucleophiles may show better reactivity with a [Pd(η3-C3H5)Cl]2/XPhos system. A key regiochemical outcome of these reactions is the exclusive substitution at the benzylic-like position, without any competing attack at the C3-position of the benzofuran ring.

The following table summarizes representative nucleophilic substitution reactions on benzofuran-2-ylmethyl derivatives, which serve as a model for the reactivity of this compound.

| Nucleophile (Nu) | Product | Catalyst System |

| Piperidine | 2-(Piperidin-1-ylmethyl)benzofuran | Pd2(dba)3/dppf |

| Thiophenol | 2-((Phenylthio)methyl)benzofuran | [Pd(η3-C3H5)Cl]2/XPhos |

| Phenol | 2-(Phenoxymethyl)benzofuran | [Pd(η3-C3H5)Cl]2/XPhos |

| Diethyl malonate | Diethyl 2-(benzofuran-2-ylmethyl)malonate | [Pd(η3-C3H5)Cl]2/XPhos |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and expanding the synthetic utility of this compound. This section explores the kinetic studies, the identification of reaction intermediates, and the role of catalysts in its transformations.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In the context of reactions involving this compound and its derivatives, several types of intermediates can be postulated.

In palladium-catalyzed nucleophilic substitution reactions, a key intermediate is the η3-(benzofuryl)methyl palladium complex. This complex is formed through the oxidative addition of the palladium(0) catalyst to the benzofuran-2-ylmethyl acetate (or a similar activated derivative). The nucleophile then attacks this π-allyl-like complex, leading to the formation of the product and regeneration of the palladium(0) catalyst.

In other transformations, such as those involving tellurium tetrahalides with related 2-allylphenols, the formation of a tribromo(2,3-dihydro-1-benzofuran-2-ylmethyl)-λ⁴-tellane intermediate has been reported. This intermediate can be subsequently reduced to afford other functionalized products. The formation of such organotellurium intermediates highlights the diverse reactivity of the dihydrobenzofuran scaffold.

Furthermore, computational studies on related systems, such as the formation of dibenzofurans, have identified various radical and ionic intermediates, underscoring the complexity of the reaction pathways that can be operative.

Mechanistic Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the course and efficiency of reactions involving this compound.

Palladium Catalysts: As previously mentioned, palladium complexes are instrumental in facilitating nucleophilic substitution reactions. The choice of ligand coordinated to the palladium center is critical. Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often employed to stabilize the palladium catalyst and modulate its reactivity. The ligand influences the electron density at the metal center and the steric environment around it, thereby affecting the rates of the individual steps in the catalytic cycle.

Copper Co-catalysts: In some synthetic protocols for benzofuran derivatives, copper salts are used as co-catalysts in conjunction with palladium. For example, in Sonogashira coupling reactions followed by intramolecular cyclization, copper(I) iodide is a common co-catalyst. The copper acetylide intermediate is believed to play a crucial role in the reaction mechanism.

Acid and Base Catalysis: Acid and base catalysis are also employed in the synthesis and transformation of dihydrobenzofuran derivatives. For instance, Brønsted acids can be used to promote cyclization reactions, while bases are often necessary in palladium-catalyzed cross-coupling reactions to neutralize the acid generated during the reaction and to facilitate the regeneration of the active catalyst.

Despite a comprehensive search for the spectroscopic data of this compound (CAS No. 1780424-67-0), the specific experimental data required to fully populate the requested article, including detailed ¹H NMR, ¹³C NMR, and FT-IR spectra, could not be located in publicly accessible scientific literature or databases.

The initial and subsequent targeted searches for "(1,3-dihydroisobenzofuran-1-yl)methanol NMR data," "this compound 1H NMR," "this compound 13C NMR," "this compound FT-IR spectrum," and searches utilizing the compound's CAS number did not yield the necessary detailed spectral assignments. While information on related compounds and derivatives of the dihydroisobenzofuran ring system is available, specific and verified spectroscopic characterization for the parent compound, this compound, remains elusive within the scope of the conducted search.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy for the specified spectroscopic methodologies. The creation of data tables and in-depth research findings as per the user's outline is contingent on the availability of this foundational experimental data.

Spectroscopic Characterization Methodologies for 1,3 Dihydro 2 Benzofuran 1 Ylmethanol

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. For 1,3-Dihydro-2-benzofuran-1-ylmethanol, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of the dihydrobenzofuran core and the methanol substituent.

Key expected vibrational modes include the C-H stretching of the aromatic ring and the aliphatic portion of the dihydrofuran ring, the C-C stretching vibrations within the benzene (B151609) ring, and the C-O stretching of the ether linkage and the alcohol. The O-H stretching of the methanol group would also be a prominent feature.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (ether) | Stretching | 1050-1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

Electron ionization (EI) is a common method that would likely cause fragmentation of the molecule. The fragmentation pattern can be predicted based on the structure of the compound. Likely fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), the loss of water (H₂O) from the molecular ion, and cleavage of the dihydrofuran ring. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental formula. While specific mass spectral data for this compound is not widely published, analysis of related dihydrobenzofuran derivatives indicates that these fragmentation patterns are typical for this class of compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (relative to M) |

|---|---|---|

| [M]⁺ | Molecular Ion | M |

| [M - H₂O]⁺ | Loss of water | M - 18 |

| [M - CH₂OH]⁺ | Loss of hydroxymethyl group | M - 31 |

| C₈H₇O⁺ | Cleavage of the dihydrofuran ring | 119 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish both the relative and absolute stereochemistry of chiral molecules like this compound, which contains a stereocenter at the C1 position.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The diffraction pattern of X-rays passing through the crystal provides information about the electron density distribution, from which the positions of the atoms in the crystal lattice can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

In the context of this compound, X-ray crystallography would confirm the connectivity of the atoms and the conformation of the dihydrofuran ring. Furthermore, for enantiomerically pure samples, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) at the chiral center. While a specific crystal structure for this compound is not publicly available, the structures of numerous related benzofuran (B130515) derivatives have been determined, providing a solid foundation for understanding the expected structural parameters of this compound.

Table 3: General Crystallographic Parameters for Dihydrobenzofuran Derivatives

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, Pbca, etc. |

| C-C bond lengths (aromatic) | 1.36-1.41 Å |

| C-C bond lengths (aliphatic) | 1.50-1.55 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the aromatic part of the molecule.

The benzene ring fused to the dihydrofuran ring is the primary chromophore. Electronic transitions such as π → π* are expected to result in strong absorption bands in the UV region. The presence of the oxygen atom in the furan (B31954) ring and the hydroxyl group may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted dihydrobenzofuran.

The solvent used for UV-Vis spectroscopy can influence the position and intensity of the absorption bands. Polar solvents, for example, can interact with the molecule and alter the energies of the electronic states. While a specific UV-Vis spectrum for this compound is not readily found, the spectra of related compounds typically show absorption maxima in the range of 250-300 nm.

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Wavelength Range (nm) | Solvent |

|---|

Computational Chemistry and Theoretical Studies of 1,3 Dihydro 2 Benzofuran 1 Ylmethanol

Noncovalent Interaction (NCI) Analysis of 1,3-Dihydro-2-benzofuran-1-ylmethanol

Noncovalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and characterize weak, noncovalent interactions within and between molecules. This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of noncovalent interactions can be identified and visualized as isosurfaces. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density, is used to differentiate between attractive (stabilizing) and repulsive (destabilizing) interactions.

Intramolecular Hydrogen Bonding:

The most significant noncovalent interaction expected in this compound is an intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the dihydrobenzofuran ring. Computational studies on similar molecules, such as benzyl alcohol, have demonstrated the presence of weak OH···π interactions. rsc.org In the case of this compound, the proximity of the hydroxyl group to the furan (B31954) oxygen can lead to a more conventional, albeit still weak, O-H···O hydrogen bond, influencing the conformational preference of the methanol side chain.

The strength of this interaction can be characterized by the electron density at the bond critical point (BCP) in the NCI plot. Generally, stronger attractive interactions are indicated by lower (more negative) sign(λ₂)ρ values and appear as blue or green isosurfaces.

Van der Waals Interactions:

Steric Repulsion:

Steric repulsion can occur between bulky substituents in close proximity. In this compound, steric clash could potentially arise between the methanol side chain and the hydrogen atoms on the aromatic ring, depending on the molecule's conformation. These repulsive interactions are characterized by high electron density and positive sign(λ₂)ρ values, appearing as reddish isosurfaces in an NCI analysis.

Hypothetical NCI Analysis Data:

Based on computational studies of structurally related benzofuran (B130515) and amino alcohol derivatives, a hypothetical NCI analysis of this compound would likely yield the following types of interactions and their characteristic parameters. acs.orgarxiv.org

Advanced Synthetic Applications of 1,3 Dihydro 2 Benzofuran 1 Ylmethanol in Organic Chemistry

Utilization as a Chiral Building Block

The 2,3-dihydrobenzofuran (B1216630) moiety is a key structural unit in numerous natural products and approved pharmaceuticals. nih.govresearchgate.net Organic synthesis frequently targets the creation of this heterocyclic system through various strategies, including intramolecular cyclizations and cycloaddition reactions. cnr.it However, the specific application of enantiopure (2,3-dihydro-1-benzofuran-2-yl)methanol as a foundational chiral building block to introduce the dihydrobenzofuranylmethyl group into larger, complex molecules is not prominently featured in available research. Synthetic efforts in the field tend to focus on constructing the dihydrobenzofuran ring from simpler, achiral precursors rather than employing a pre-formed, functionalized chiral synthon like (2,3-dihydro-1-benzofuran-2-yl)methanol.

Role as a Scaffold in the Synthesis of Complex Organic Molecules

The synthesis of natural products containing the benzofuran (B130515) ring is a well-explored area of research, with numerous strategies developed for the construction of the core structure. rsc.org The 2,3-dihydrobenzofuran scaffold, in particular, serves as the architectural foundation for many bioactive compounds. nih.govcnr.it However, the literature does not provide significant examples where (2,3-dihydro-1-benzofuran-2-yl)methanol is used as the primary scaffold upon which further molecular complexity is built. Synthetic routes typically assemble the dihydrobenzofuran core at a key stage of the total synthesis rather than starting with this specific elaborated building block.

Strategies for Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore chemical space and identify novel biological activity. cam.ac.uk The benzofuran and 2,3-dihydrobenzofuran scaffolds have been successfully employed in DOS to generate libraries of potential drug candidates. nih.govresearchgate.netacs.org These approaches generally involve the reaction of simple starting materials, such as salicylaldehydes and aryl boronic acids, to construct the heterocyclic core with various substituents. nih.govacs.org There is currently no specific, documented research detailing the use of (2,3-dihydro-1-benzofuran-2-yl)methanol as a starting point for generating chemical libraries or in a diversity-oriented synthesis campaign. The focus remains on building the scaffold itself in a diverse manner, rather than diversifying from this specific, pre-formed alcohol.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer an efficient means of rapidly assembling molecular complexity from simple precursors in a single pot. Numerous innovative cascade reactions have been developed for the synthesis of 2,3-dihydrobenzofurans, often proceeding through key intermediates like ortho-quinone methides. cnr.itresearchgate.netnih.gov These reactions are designed to form the dihydrobenzofuran ring system as part of the cascade sequence. A review of the current literature does not yield examples of (2,3-dihydro-1-benzofuran-2-yl)methanol being used as a substrate or component in such cascade or multicomponent reactions. The reactivity of its primary alcohol could potentially be exploited, for instance by converting it to a leaving group or an aldehyde, but specific applications in this context have not been reported. For instance, one study describes the synthesis of tellurium-containing derivatives starting from 2-allylphenol, which generates the (2,3-dihydro-1-benzofuran-2-yl)methyl skeleton, but does not utilize the alcohol itself as a starting material for further reactions. researchgate.net

Future Perspectives in the Research of 1,3 Dihydro 2 Benzofuran 1 Ylmethanol

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of 1,3-dihydro-2-benzofuran-1-ylmethanol and its derivatives. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and multi-step procedures. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Promising future directions in this area include:

Transition-Metal-Free Synthesis: Exploring novel synthetic pathways that avoid the use of heavy or precious transition metals is a key goal for sustainable chemistry. frontiersin.org Recent advancements in organocatalysis and Brønsted acid-promoted reactions for the synthesis of the dihydrobenzofuran core could be adapted for this compound. frontiersin.org

Photocatalysis and Electrocatalysis: Visible-light-mediated and electrochemical methods offer green alternatives to traditional thermal reactions. frontiersin.orgmdpi.com These techniques can enable unique transformations under mild conditions and could be applied to the synthesis and functionalization of this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer highly selective and environmentally benign routes to this compound, potentially with high control over stereochemistry.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. The development of flow-based syntheses for this compound could be a key area of future research.

| Synthetic Approach | Potential Advantages |

| Transition-Metal-Free Synthesis | Reduced cost and toxicity, milder reaction conditions. |

| Photocatalysis and Electrocatalysis | Use of renewable energy sources, unique reactivity. |

| Biocatalysis | High selectivity, environmentally benign, mild conditions. |

| Flow Chemistry | Improved safety, scalability, and efficiency. |

Advancements in Asymmetric Catalysis for Enantiopure Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the synthesis of enantiopure this compound and its derivatives is of paramount importance. Future research in this area will likely build upon recent successes in the asymmetric synthesis of the dihydrobenzofuran scaffold.

Key areas for future investigation include:

Novel Chiral Catalysts: The design and synthesis of new chiral ligands and catalysts for transition-metal-catalyzed reactions will continue to be a major focus. nih.govnih.gov This includes the development of more efficient and selective catalysts for reactions such as asymmetric hydrogenation, cyclization, and cross-coupling.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives and chiral phosphoric acids, have emerged as powerful tools for asymmetric synthesis. organic-chemistry.org Further exploration of organocatalytic methods for the enantioselective synthesis of the this compound core is a promising avenue of research. nih.govorganic-chemistry.org

Enzyme-Catalyzed Kinetic Resolution: In addition to their use in synthesis, enzymes can also be employed for the kinetic resolution of racemic mixtures of this compound, providing access to both enantiomers.

| Catalytic System | Potential for Enantioselectivity |

| Chiral Transition-Metal Complexes | High turnover numbers and enantioselectivities. |

| Chiral Organocatalysts | Metal-free, often milder reaction conditions. |

| Biocatalysts (Enzymes) | High enantio- and regioselectivity, green approach. |

Exploration of Unprecedented Chemical Transformations

The this compound scaffold possesses multiple reactive sites that can be targeted for further chemical modification. Future research will undoubtedly uncover novel and unprecedented chemical transformations of this molecule, leading to the synthesis of a diverse range of new compounds with potentially interesting properties.

Potential areas for exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Developing methods for the selective C-H functionalization of the aromatic or heterocyclic portion of this compound would open up new avenues for derivatization.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the dihydrofuran ring towards ring-opening or rearrangement reactions could lead to the discovery of novel molecular scaffolds.

Domino and Tandem Reactions: Designing one-pot domino or tandem reaction sequences starting from this compound would allow for the rapid construction of complex molecular architectures. rsc.org

[3+2] Cycloaddition Reactions: The dihydrobenzofuran core can participate in cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to generate spiro-pyrrolidine derivatives with potential biological activity. mdpi.comrsc.org

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields of chemical sciences.

Medicinal Chemistry: The benzofuran (B130515) and dihydrobenzofuran motifs are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comnih.gov Future research could focus on the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.

Materials Science: The aromatic and heterocyclic nature of this compound suggests its potential use as a building block for the synthesis of novel organic materials. For example, polymers or small molecules incorporating this scaffold could exhibit interesting photophysical or electronic properties.

Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound could provide valuable tools for studying biological processes and identifying protein targets.

Supramolecular Chemistry: The ability of the hydroxyl group and the oxygen atom in the dihydrofuran ring to participate in hydrogen bonding suggests that this compound could be used as a building block for the construction of self-assembling supramolecular structures.

| Interdisciplinary Field | Potential Application of this compound |

| Medicinal Chemistry | Scaffold for the development of new therapeutic agents. |

| Materials Science | Building block for novel organic electronic and photophysical materials. |

| Chemical Biology | Probe for studying biological systems. |

| Supramolecular Chemistry | Component for the design of self-assembling systems. |

Q & A

Q. What are the common synthetic routes for 1,3-Dihydro-2-benzofuran-1-ylmethanol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions. For example, refluxing 2-carboxybenzaldehyde with 1,2-phenylenediamine in methanol at 353 K produces derivatives with 79% yield after recrystallization . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation steps, while acidic conditions stabilize intermediates. Catalysts like piperidine improve cyclization efficiency. Key factors affecting yield include:

- Temperature: Higher temperatures (e.g., 353 K) accelerate reaction rates but may degrade heat-sensitive intermediates.

- Solvent polarity: Methanol facilitates hydrogen bonding, critical for crystallization .

- Catalysts: Piperidine or acetic acid can optimize cyclization .

Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Reflux in methanol | 79% | 353 K, 3 hours | |

| Alkylation in DMF | 65–75% | Room temperature, 12 hours | |

| Acid-catalyzed cyclization | 82% | H2SO4, 100°C |

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy: 1H and 13C NMR identify functional groups (e.g., -CH2OH at δ 3.8–4.2 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 163.22 for C9H10O2) .

- X-ray Crystallography: SHELX software refines crystal structures, revealing intermolecular interactions (e.g., O–H⋯O hydrogen bonds with d = 2.8 Å) . For example, monoclinic crystals (space group P21/c) show π-π stacking (3.58 Å) between benzofuran and benzimidazole rings .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

Answer: Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into discrete (e.g., D , donor) or cyclic (R ) motifs . For this compound:

Q. How can contradictions between computational and experimental data in reaction mechanisms be resolved?

Answer: Discrepancies often arise from assumptions in simulations (e.g., idealized equilibria). Strategies include:

- Multi-scale modeling: Compare DFT-calculated transition states with experimental kinetics (e.g., activation energy ±5 kcal/mol) .

- Pressure-dependent experiments: At 6 bar, simulated olefin selectivity (C2–C4) deviates by 15% from lab data due to unaccounted side reactions .

- Validation: Replicate simulations with constraints (e.g., fixed intermediates) to match GC-MS profiles .

Q. What strategies optimize pharmacological activity through structural modifications?

Answer: Structure-activity relationship (SAR) studies suggest:

- Amine substitution: Adding electron-withdrawing groups (e.g., -CF3) enhances binding to serotonin receptors (Ki < 50 nM) .

- Benzofuran ring functionalization: Methoxy groups at C5 improve blood-brain barrier permeability (logP > 2.5) .

Table 2: SAR of Key Derivatives

| Modification | Target Affinity (Ki, nM) | logP |

|---|---|---|

| -CH2OH (parent) | 220 (5-HT2A) | 1.8 |

| -CF3 at amine | 45 (5-HT2A) | 2.3 |

| -OCH3 at C5 | 180 (5-HT2A) | 2.7 |

Q. How to design experiments assessing biological activity, such as receptor binding?

Answer:

- In vitro assays: Radioligand displacement (e.g., [3H]ketanserin for 5-HT2A) identifies IC50 values .

- Molecular docking: AutoDock Vina predicts binding poses (RMSD < 2.0 Å) using crystal structures (PDB: 6A93) .

- Functional assays: Calcium flux assays (FLIPR) measure GPCR activation (EC50) in HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.